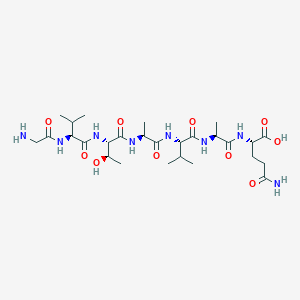

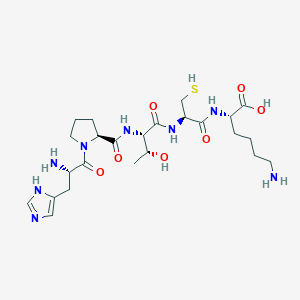

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

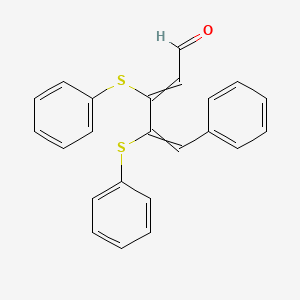

Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina es un compuesto peptídico formado por siete aminoácidos: glicina, valina, treonina, alanina, valina, alanina y glutamina. Los péptidos como este desempeñan funciones cruciales en diversos procesos biológicos, incluida la señalización celular, las respuestas inmunitarias y la regulación metabólica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y acopla a la cadena peptídica unida a la resina.

Desprotección: Se eliminan los grupos protectores de los aminoácidos para permitir la siguiente reacción de acoplamiento.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de péptidos como Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden gestionar múltiples ciclos de síntesis, garantizando un alto rendimiento y pureza. Además, la tecnología de ADN recombinante se puede utilizar para producir péptidos en sistemas microbianos, ofreciendo un método alternativo para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina puede sufrir diversas reacciones químicas, entre ellas:

Hidrólisis: Ruptura de los enlaces peptídicos en presencia de agua o enzimas.

Oxidación: Modificaciones oxidativas, especialmente en las cadenas laterales de aminoácidos como la treonina y la glutamina.

Reducción: Reducción de los puentes disulfuro si están presentes en la estructura peptídica.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, o catálisis enzimática.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Productos principales

Hidrólisis: Fragmentos peptídicos más cortos o aminoácidos individuales.

Oxidación: Residuos de aminoácidos oxidados.

Reducción: Péptido reducido con puentes disulfuro intactos.

Aplicaciones de la investigación científica

Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis y las reacciones de los péptidos.

Biología: Se investiga su función en la señalización celular y las interacciones proteicas.

Medicina: Se explora su potencial para aplicaciones terapéuticas, incluida la administración de fármacos y el desarrollo de vacunas.

Industria: Se utiliza en la producción de materiales basados en péptidos y como estándar en técnicas analíticas.

Aplicaciones Científicas De Investigación

Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mecanismo De Acción

El mecanismo de acción de Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El péptido puede modular las vías biológicas uniéndose a estos objetivos, influyendo en procesos celulares como la transducción de señales, la respuesta inmunitaria y la regulación metabólica.

Comparación Con Compuestos Similares

Compuestos similares

Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina: Única por su secuencia específica de aminoácidos y sus propiedades.

L-alanil-L-glutamina: Un dipéptido con alta solubilidad en agua y estabilidad térmica, utilizado en tratamientos clínicos.

N-Acetilmuramil-L-alanil-D-isoglutamina: Un péptido adyuvante con propiedades inmunomoduladoras.

Singularidad

Glicil-L-valil-L-treonil-L-alanil-L-valil-L-alanil-L-glutamina destaca por su secuencia específica, que confiere características estructurales y funcionales únicas. Su combinación de residuos hidrófobos e hidrófilos permite diversas interacciones con moléculas biológicas, lo que la convierte en un elemento valioso en diversas aplicaciones de investigación e industriales.

Propiedades

Número CAS |

651292-08-9 |

|---|---|

Fórmula molecular |

C27H48N8O10 |

Peso molecular |

644.7 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H48N8O10/c1-11(2)19(33-18(38)10-28)25(42)35-21(15(7)36)26(43)31-14(6)23(40)34-20(12(3)4)24(41)30-13(5)22(39)32-16(27(44)45)8-9-17(29)37/h11-16,19-21,36H,8-10,28H2,1-7H3,(H2,29,37)(H,30,41)(H,31,43)(H,32,39)(H,33,38)(H,34,40)(H,35,42)(H,44,45)/t13-,14-,15+,16-,19-,20-,21-/m0/s1 |

Clave InChI |

SPFXTZMJWHHSMC-YOOHBLTBSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)

![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)

![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)